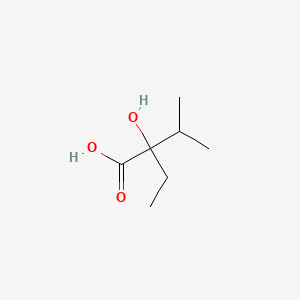

2-Ethyl-2-hydroxy-3-methylbutanoic acid

Description

Significance of Branched-Chain Alpha-Hydroxy Carboxylic Acids as Research Targets

The importance of BCAHAs in academic research is multifaceted, stemming from their utility as versatile building blocks in the construction of complex molecules and their role as monomers in the development of specialty polymers.

Importance in Specialty Chemical and Polymer Synthesis Research

In the realm of materials science, BCAHAs are investigated as monomers for the synthesis of specialty polyesters. nih.govillinois.edu The incorporation of branched side chains into the polymer backbone can profoundly influence the material's physical and chemical properties. These branches can disrupt polymer chain packing, leading to lower crystallinity, increased solubility, and altered mechanical properties such as flexibility and tensile strength. nih.gov Researchers are exploring how the size and nature of the branched alkyl groups can be tailored to design polymers with specific degradation rates, thermal stabilities, and compatibilities for applications in biodegradable plastics, drug delivery systems, and tissue engineering scaffolds. nih.govillinois.edunih.gov

Contextualization of 2-Ethyl-2-hydroxy-3-methylbutanoic Acid within the Alpha-Hydroxy Acid Class

Within the broader family of alpha-hydroxy acids, this compound stands out due to its specific structural and stereochemical complexity.

Structural Classification and Chirality Considerations of this compound (with two potential chiral centers at C2 and C3)

This compound is a tertiary alpha-hydroxy acid, a classification stemming from the hydroxyl group and the carboxyl group being attached to the same carbon atom (C2), which is also bonded to an ethyl group and an isopropyl group (originating from the 3-methylbutane structure). nih.gov

A key feature of this molecule is the presence of two potential chiral centers:

C2: The carbon atom bearing the hydroxyl, carboxyl, and ethyl groups.

C3: The carbon atom within the isopropyl group, which is attached to C2.

Distinctions from Simpler Alpha-Hydroxy Acids and Other Branched-Chain Hydroxy Acids (e.g., 2-hydroxy-3-methylbutanoic acid)

This compound can be distinguished from simpler alpha-hydroxy acids, such as glycolic acid or lactic acid, by the presence of its more complex, branched alkyl substituent. This branching significantly increases the steric bulk around the chiral center at C2.

When compared to a closely related branched-chain hydroxy acid like 2-hydroxy-3-methylbutanoic acid, the primary distinction is the substitution of a hydrogen atom on the alpha-carbon with an ethyl group. sigmaaldrich.com This seemingly small change has significant structural consequences:

Increased Steric Hindrance: The ethyl group at the C2 position in this compound introduces considerably more steric bulk compared to the hydrogen atom in 2-hydroxy-3-methylbutanoic acid. This increased steric hindrance can influence the molecule's reactivity, affecting the rates of esterification, polymerization, and other chemical transformations.

Creation of a Quaternary Stereocenter: The substitution results in a quaternary stereocenter at C2 in this compound, which can present unique challenges and opportunities in asymmetric synthesis.

Altered Physical Properties: The larger alkyl framework is expected to impact physical properties such as melting point, boiling point, and solubility.

These structural nuances underscore the importance of studying individual members of the BCAHA class, as subtle variations in their architecture can lead to significant differences in their chemical behavior and potential applications.

Data Tables

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C7H14O3 |

| Molecular Weight | 146.18 g/mol |

| IUPAC Name | This compound |

| CAS Number | 61355-87-1 |

Source: PubChem CID 23422674 nih.gov

Table 2: Comparison of Structural Features

| Compound | Alpha-Carbon Substituents | Number of Potential Chiral Centers |

| This compound | -OH, -COOH, -CH2CH3, -CH(CH3)2 | 2 |

| 2-hydroxy-3-methylbutanoic acid | -OH, -COOH, -H, -CH(CH3)2 | 1 |

Structure

3D Structure

Properties

CAS No. |

61355-87-1 |

|---|---|

Molecular Formula |

C7H14O3 |

Molecular Weight |

146.18 g/mol |

IUPAC Name |

2-ethyl-2-hydroxy-3-methylbutanoic acid |

InChI |

InChI=1S/C7H14O3/c1-4-7(10,5(2)3)6(8)9/h5,10H,4H2,1-3H3,(H,8,9) |

InChI Key |

UIMWZOUSAYQHNN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(C)C)(C(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethyl 2 Hydroxy 3 Methylbutanoic Acid and Analogues

Chemoenzymatic Synthesis Approaches for Alpha-Hydroxy Carboxylic Acids

Chemoenzymatic routes are highly valued for their exceptional selectivity (enantio-, regio-, and chemo-selectivity) and mild, environmentally benign reaction conditions. researchgate.net Various enzymatic systems have been explored for the synthesis of α-hydroxy carboxylic acids.

Oxynitrilase-Catalyzed Routes for Chiral Cyanohydrins and Subsequent Hydrolysis

A well-established chemoenzymatic pathway to α-hydroxy carboxylic acids begins with the asymmetric synthesis of cyanohydrins, catalyzed by enzymes known as oxynitrilases or hydroxynitrile lyases (HNLs). nih.govrsc.org These enzymes catalyze the enantioselective addition of hydrogen cyanide (HCN) to the carbonyl group of aldehydes or ketones. d-nb.infolibretexts.org This reaction is reversible and can be controlled to produce cyanohydrins in high optical purity. libretexts.orgchimia.ch

The general process involves two main steps:

Enzymatic Cyanohydrin Formation : A prochiral ketone, such as 3-methyl-2-pentanone (the precursor for 2-Ethyl-2-hydroxy-3-methylbutanoic acid), is exposed to a cyanide source in the presence of a stereoselective HNL. HNLs are classified as (R)-selective or (S)-selective, allowing for the synthesis of either enantiomer of the target cyanohydrin. d-nb.infochimia.ch For instance, (R)-oxynitrilase from apple seeds has been used for the enantioselective transcyanation of ketones with acetone cyanohydrin as the cyanide source, achieving excellent conversion and enantiomeric excess (>99%). nih.gov

Chemical Hydrolysis : The resulting chiral cyanohydrin intermediate is then hydrolyzed to the corresponding α-hydroxy carboxylic acid. This step is typically achieved under acidic conditions, which converts the nitrile functional group into a carboxylic acid. stackexchange.comyoutube.comvedantu.com

The versatility of HNLs has been demonstrated with a wide range of substrates, making this a robust method for producing various chiral α-hydroxy acids. rsc.org

| Enzyme Source | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Apple Seeds (Malus domestica) | Acetyltrimethylsilane | (R)-2-trimethylsilyl-2-hydroxy-ethylcyanide | >99% | nih.gov |

| Bitter Almonds (Prunus amygdalus) | Benzaldehyde | (R)-Mandelonitrile | High | chimia.ch |

| Cassava (Manihot esculenta) | Benzaldehyde | (S)-Mandelonitrile | High | chimia.ch |

Amino Acid Deaminase and Lactate Dehydrogenase Coupled Systems

Enzymatic cascade reactions that couple multiple biocatalysts in one pot offer an efficient approach to synthesizing α-hydroxy acids from readily available amino acids. researchgate.net One such system involves the sequential action of an amino acid deaminase and a dehydrogenase.

The process unfolds in two key enzymatic steps:

Oxidative Deamination : An L-amino acid deaminase (L-AAD) catalyzes the deamination of an L-amino acid to produce its corresponding α-keto acid and ammonia. nih.gov These deaminases are found in various organisms, and those from Proteus species have been effectively used in whole-cell biocatalysis for this transformation. nih.gov

Stereoselective Reduction : The intermediate α-keto acid is then reduced to the final α-hydroxy acid using a dehydrogenase, such as lactate dehydrogenase (LDH), which requires a cofactor like NADH. acs.org The stereochemistry of the final product is determined by the choice of dehydrogenase (e.g., L-LDH or D-LDH).

This coupled system allows for the conversion of α-amino acids to chiral α-hydroxy acids. For the synthesis of this compound, the theoretical precursor would be 2-amino-2-ethyl-3-methylbutanoic acid. This method represents a green alternative to chemical synthesis, avoiding harsh reagents and byproducts. researchgate.net

Glyoxalase-Based Enantioselective Synthesis Pathways

A versatile enzymatic "toolbox" based on the glyoxalase system has been developed for the highly enantioselective synthesis of both D- and L-α-hydroxy carboxylic acids from α-ketoaldehydes (glyoxals). rsc.orgrsc.org

This system utilizes two distinct pathways depending on the desired enantiomer:

Synthesis of D-α-Hydroxy Acids : This pathway uses a two-enzyme system. First, Glyoxalase I, in the presence of the cofactor glutathione, converts a glyoxal into a thioester. Subsequently, Glyoxalase II hydrolyzes this thioester to yield the D-α-hydroxy carboxylic acid. rsc.org This method has been shown to be scalable, converting gram amounts of substrates with high yields (up to 84%) and excellent enantioselectivity (up to 99% ee). rsc.org

Synthesis of L-α-Hydroxy Acids : This route employs a glutathione-independent human glyoxalase, DJ-1. This enzyme catalyzes an intramolecular Cannizzaro reaction of the starting glyoxal to produce the L-α-hydroxy carboxylic acid with high enantioselectivity. nu.edu.kzsemanticscholar.org

This dual approach provides a straightforward and atom-economic method to access either enantiomer of an α-hydroxy acid from a common glyoxal precursor. rsc.org

Alpha-Oxidase-Catalyzed Hydroxylation of Carboxylic Acids

Direct hydroxylation at the α-carbon of a carboxylic acid offers the most direct route to an α-hydroxy acid. Biocatalytic methods have been developed to achieve this transformation with high enantioselectivity.

One notable system utilizes an α-oxidase enzyme extracted from germinating peas (Pisum sativum). acs.org This enzyme catalyzes the direct α-hydroxylation of carboxylic acids using molecular oxygen as the oxidant, producing enantiomerically pure (R)-2-hydroxy acids. acs.org The reaction proceeds via a 2-hydroperoxy acid intermediate, which is then reduced to the corresponding 2-hydroxy acid. acs.org While this method is effective for long-chain carboxylic acids, its activity on shorter-chain substrates can be limited. acs.org

Another approach involves harnessing the catalytic promiscuity of other enzymes. For example, taurine dioxygenase (TauD) from Escherichia coli has been shown to catalyze the hydroxylation of certain carboxylic acids, and its substrate scope and activity can be improved through protein engineering. researchgate.net

| Substrate Carboxylic Acid | Conversion | Product | Enantiomeric Purity | Reference |

|---|---|---|---|---|

| Myristic acid | Complete | (R)-2-Hydroxymyristic acid | Enantiomerically pure | acs.org |

| Palmitic acid | High | (R)-2-Hydroxypalmitic acid | Enantiomerically pure | acs.org |

| Stearic acid | High | (R)-2-Hydroxystearic acid | Enantiomerically pure | acs.org |

Multistep Enzyme Catalysis from Renewable Feedstocks

The principles of sustainable chemistry encourage the use of renewable resources as starting materials. Multistep enzyme cascades, often housed within engineered microorganisms, can convert simple renewable feedstocks like sugars or plant oils into high-value chemicals, including chiral α-hydroxy acids. researchgate.netnih.gov

While a specific pathway for this compound from a renewable feedstock has not been detailed, analogous processes have been successfully implemented:

From Plant Oils : Multistep enzymatic processes have been used to convert renewable fatty acids and plant oils into long-chain dicarboxylic and ω-hydroxycarboxylic acids. ewha.ac.kr

From Sugars : Engineered E. coli strains have been developed to produce (R)-mandelic acid from glucose or glycerol through artificial enzyme cascades. researchgate.net

From Algae : Agarose, derived from macroalgae, has been used as a starting material for the multi-enzyme synthesis of 2-Keto-3-Deoxy-Galactonate. nih.gov

These examples demonstrate the feasibility of designing and implementing complex, multi-enzyme pathways in microbial hosts to produce target molecules from sustainable sources. researchgate.net

Stereoselective Chemical Synthesis Routes

While enzymatic methods offer high selectivity, traditional chemical synthesis provides powerful and versatile tools for constructing complex molecules. The synthesis of α-hydroxy acids with quaternary stereocenters, such as this compound, presents a significant challenge that has been addressed through various stereoselective strategies.

One prominent approach is the asymmetric α-hydroxylation of carbonyl compounds. This can be achieved by generating a chiral enolate from a carboxylic acid derivative, which then reacts with an electrophilic oxygen source. For example, chiral amide enolates can be directly oxidized using reagents like 2-sulfonyloxaziridines to yield optically active α-hydroxy carboxylic acids. drexel.edu The level of diastereoselectivity in such reactions can often be influenced by the choice of counterion. drexel.edu

Another strategy involves the use of chiral auxiliaries. proquest.com An optically pure auxiliary is attached to the substrate to direct the stereochemical outcome of a subsequent reaction, after which the auxiliary is removed. This methodology has been applied to the synthesis of α-hydroxy acid derivatives with diastereoselectivities ranging from moderate to excellent (10% to 94%). proquest.com

For tertiary α-hydroxy ketones, which are structurally related to the target acid, an asymmetric decarboxylative chlorination of β-ketocarboxylic acids followed by nucleophilic substitution has been developed. nih.gov This method could potentially be adapted for the synthesis of tertiary α-hydroxy acids. The development of catalytic asymmetric methods for constructing α-stereogenic carboxylic acids remains an active area of research, with numerous strategies based on organocatalysis and transition metal catalysis being reported. rsc.org

Asymmetric Synthesis Utilizing Chiral Auxiliaries

Asymmetric synthesis often employs chiral auxiliaries, which are chiral compounds temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. The auxiliary is later removed, having imparted its chirality to the product. Evans' oxazolidinones are a prominent example of such auxiliaries, widely used in the asymmetric synthesis of α-branched carboxylic acids.

Table 1: Key Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Key Features |

| Evans' Oxazolidinones | Asymmetric alkylation, aldol reactions | High diastereoselectivity, reliable stereochemical control, auxiliary is recoverable. |

| Camphorsultams | Asymmetric Diels-Alder, alkylation | Rigid bicyclic structure provides excellent stereocontrol. |

| Pseudoephedrine | Asymmetric alkylation of carboxylic acids | Forms a chiral amide, directs alkylation with high diastereoselectivity. |

Diastereoselective Additions to Chiral Imines and Ketimines

Diastereoselective additions of nucleophiles to chiral imines and ketimines represent another powerful strategy for the synthesis of chiral α-amino acids and, by extension, α-hydroxy acids. The inherent chirality of the imine or ketimine directs the approach of the nucleophile, leading to the preferential formation of one diastereomer.

While this method is more commonly applied to the synthesis of α-amino acids, it can be adapted for α-hydroxy acids. For instance, a chiral imine derived from a glyoxylate ester could be reacted with an organometallic reagent to introduce the ethyl and isopropyl groups. Subsequent hydrolysis and conversion of the amino group to a hydroxyl group would yield the target compound. The diastereoselectivity of such reactions is often high, providing a reliable route to stereochemically defined products.

Enantioselective Routes to Alpha-Branched Alpha-Hydroxy Acids

Direct enantioselective methods aim to create the desired stereocenter without the need for a stoichiometric amount of a chiral auxiliary. These methods often rely on chiral catalysts to control the stereochemical outcome of the reaction. One such approach is the enantioselective α-hydroxylation of carboxylic acid derivatives.

For example, an enolate derived from an ester of 2-ethyl-3-methylbutanoic acid could be reacted with an electrophilic hydroxylating agent in the presence of a chiral ligand-metal complex. The chiral catalyst would differentiate between the two prochiral faces of the enolate, leading to the formation of one enantiomer of the desired α-hydroxy acid in excess. While specific catalytic systems for this compound are not extensively documented, research on the enantioselective hydroxylation of related α-branched carbonyl compounds is an active area of investigation.

Stereoselective Synthesis of Beta-Amino Alpha-Hydroxy Acids and Related Analogues

The stereoselective synthesis of β-amino α-hydroxy acids is a closely related field that provides valuable insights into controlling stereochemistry at adjacent carbon atoms. These compounds are important building blocks for the synthesis of various biologically active molecules, including peptides and natural products.

A common strategy involves the highly diastereoselective conjugate addition of a chiral lithium amide to an α,β-unsaturated ester. The resulting enolate is then trapped with an electrophilic hydroxylating agent, such as a (camphorsulfonyl)oxaziridine, to introduce the α-hydroxy group. This approach allows for the creation of two adjacent stereocenters with high levels of control. While the target molecule of this article is not a β-amino acid, the principles of stereocontrol demonstrated in these syntheses are broadly applicable to the construction of complex chiral molecules.

Conventional Organic Synthesis Strategies (Applicable to Branched Carboxylic Acids)

Conventional organic synthesis provides robust and often scalable methods for the preparation of branched carboxylic acids. While these methods may not always offer the same level of stereocontrol as asymmetric techniques, they are fundamental to the production of many important chemical compounds.

Carbonylation Reactions of Olefin Precursors (e.g., for 2-ethyl-2-methylbutanoic acid)

Carbonylation reactions, which involve the introduction of a carbonyl group into an organic molecule, are a powerful tool for the synthesis of carboxylic acids. A well-documented example is the synthesis of 2-ethyl-2-methylbutanoic acid, a close structural analog of the target compound lacking the α-hydroxy group. This process typically involves the reaction of an olefin precursor, such as 3-methyl-2-pentene, with carbon monoxide in the presence of a strong acid catalyst. nih.gov

The reaction proceeds through the formation of a carbocation intermediate from the protonation of the olefin. This carbocation is then trapped by carbon monoxide to form an acylium ion, which is subsequently hydrolyzed to yield the carboxylic acid. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. nih.gov

Table 2: Synthesis of 2-Ethyl-2-methylbutanoic Acid via Carbonylation of 3-Methyl-2-pentene

| Catalyst | Temperature (°C) | Pressure (psig) | Yield (%) | Reference |

| H₂SO₄ | 25-100 | 1000-3000 | High | nih.gov |

| BF₃·2H₂O | 25-100 | 1000-3000 | High | nih.gov |

This method highlights a viable industrial route to branched carboxylic acids. While direct application to the synthesis of this compound would require a hydroxylated olefin precursor, the fundamental principles of carbonylation remain a key strategy in carboxylic acid synthesis.

Nitrite-Mediated Transformations in Carboxylic Acid Synthesis

Nitrite reagents can be employed in various transformations leading to the synthesis of carboxylic acids. One application involves the conversion of primary amides to carboxylic acids. For instance, heating an aromatic or heteroaromatic primary amide with amyl nitrite in acetic acid can lead to the corresponding carboxylic acid in good yields. This method offers an alternative to traditional acidic or basic hydrolysis of amides.

While this specific methodology is more commonly applied to aromatic systems, the underlying reactivity of nitrites as sources of nitrosyl cations or nitrogen oxides can be harnessed in other synthetic routes. For example, in situ generation of nitrous acid from nitrites can be used in diazotization reactions, which can be precursors to a variety of functional groups, including those that can be further transformed into carboxylic acids. However, direct and efficient nitrite-mediated synthesis of α-hydroxy branched carboxylic acids from simple precursors is not a widely established method.

Derivatization and Transformation of Alpha-Hydroxy Compounds to Unsaturated Derivatives

The conversion of α-hydroxy acids, such as this compound, and their ester analogues into unsaturated derivatives represents a significant synthetic transformation. This process, fundamentally an elimination reaction, creates a carbon-carbon double bond, yielding valuable α,β-unsaturated acids and esters. These products serve as important intermediates in organic synthesis. The primary methods to achieve this transformation involve either direct acid-catalyzed dehydration or a multi-step process involving derivatization of the hydroxyl group followed by elimination.

Direct Acid-Catalyzed Dehydration

Alpha-hydroxy acids can undergo dehydration in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), upon heating. quora.com The mechanism involves the protonation of the α-hydroxyl group by the acid, which converts it into a good leaving group (water). Subsequent departure of the water molecule generates a carbocation intermediate, which is then stabilized by the elimination of a proton from an adjacent carbon, forming a double bond.

For a tertiary α-hydroxy acid like this compound, this elimination proceeds through an E1 mechanism. libretexts.org The stability of the resulting alkene product often governs the regioselectivity of the reaction. Elimination of a proton can occur from either the adjacent ethyl group or the adjacent isopropyl group. According to Zaitsev's rule, the thermodynamically more stable, more substituted alkene is typically the major product. Therefore, the formation of 2-ethyl-3-methyl-2-butenoic acid would be the expected major isomer.

It is crucial to note that direct heating of α-hydroxy acids without a strong dehydrating agent can lead to a competing reaction: intermolecular esterification. In this process, two molecules of the α-hydroxy acid react to form a stable six-membered cyclic diester known as a lactide. quora.comlibretexts.org The use of specific dehydrating conditions is therefore necessary to favor the formation of the desired unsaturated acid.

Derivatization and Subsequent Elimination

An alternative and often milder approach to forming unsaturated derivatives is to first convert the hydroxyl group into a more effective leaving group. This two-step strategy avoids the harsh acidic conditions and high temperatures that can cause side reactions. One prominent example of this methodology is the selenoxide elimination. wikipedia.org

The process involves:

Derivatization: The α-hydroxy compound is reacted with an electrophilic selenium reagent (e.g., an aryl selenyl halide) to form an alkyl aryl selenide.

Oxidation: The resulting selenide is then oxidized, typically with hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA), to form a selenoxide intermediate.

Elimination: The selenoxide undergoes a spontaneous, thermal syn-elimination via a five-membered cyclic transition state (an Eᵢ mechanism) at or slightly above room temperature. This reaction yields the alkene, and the selenium byproduct is eliminated. wikipedia.org

This method is particularly effective for synthesizing α,β-unsaturated esters and ketones from their corresponding β-hydroxy precursors and can be adapted for α-hydroxy compounds. wikipedia.org The mild reaction conditions make it compatible with a wide range of functional groups.

The following table summarizes the key aspects of these transformative methods.

| Method | Reagents & Conditions | Mechanism | Advantages | Limitations |

| Acid-Catalyzed Dehydration | Strong acid (e.g., H₂SO₄, H₃PO₄), Heat | E1 (for tertiary alcohols) | One-step process; uses common reagents. | Harsh conditions; potential for side reactions and rearrangements; competing lactide formation. quora.comlibretexts.org |

| Selenoxide Elimination | 1. Aryl selenyl halide, base2. Oxidizing agent (H₂O₂, mCPBA) | Eᵢ (syn-elimination) | Mild, non-acidic conditions; high yields; predictable stereochemistry. wikipedia.org | Stoichiometric use of selenium reagents; multi-step process. |

Advanced Analytical Characterization and Quantification of 2 Ethyl 2 Hydroxy 3 Methylbutanoic Acid

Chromatographic Techniques for Complex Carboxylic Acid Mixtures

The separation and analysis of carboxylic acids like 2-Ethyl-2-hydroxy-3-methylbutanoic acid from intricate mixtures necessitate high-resolution chromatographic techniques. The choice of method often depends on the sample matrix, the required sensitivity, and whether qualitative or quantitative data is the primary objective.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. Due to the low volatility of carboxylic acids, derivatization is typically required to convert them into less polar, more volatile esters. researchgate.netlibretexts.org This technique offers high chromatographic resolution and definitive compound identification through mass spectral data.

For instance, the ethyl ester of 2-hydroxy-3-methylbutanoic acid has been successfully quantified in wines using chiral gas chromatography. oeno-one.euresearchgate.net These analyses often employ specialized columns to separate enantiomers, providing detailed information on the stereoisomeric distribution of the compound. oeno-one.euresearchgate.net A study focused on various hydroxy acids, including 2-hydroxy-3-methylbutanoic acid, utilized GC-MS for quantification after a specific derivatization step to enhance volatility and detection. researchgate.net

Table 1: Example GC-MS Parameters for Analysis of 2-Hydroxy-3-Methylbutanoic Acid Derivatives

| Parameter | Condition 1 (Chiral Analysis of Ethyl Ester) oeno-one.eu | Condition 2 (Quantification after PFBBr Derivatization) researchgate.net |

| Column | Chiraldex Gamma-TA (50 m x 0.25 mm, 0.12 µm film thickness) | Not specified |

| Injector Temp. | 200 °C | Not specified |

| Split Flow | 15 mL/min | Not specified |

| Oven Program | 40°C (1 min), then 1°C/min to 100°C, then 3°C/min to 180°C (5 min) | Not specified |

| MS Mode | Electron Impact (EI) at 70 eV, Selected Ion Monitoring (SIM) | Electron Impact (EI), Selected Ion Monitoring (SIM) |

| Monitored Ions (m/z) | 55, 69, 73, 76, 83, 87, 101, 104 | Not specified |

This table is interactive and can be sorted by column.

High-Performance Liquid Chromatography (HPLC) is well-suited for analyzing polar and non-volatile compounds like this compound without the need for derivatization. Reversed-phase (RP) HPLC is a common approach for separating carboxylic acids.

Methodologies for structurally similar compounds, such as 2-Ethyl-2-hydroxybutyric acid, have been developed using RP-HPLC with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid to ensure proper ionization and peak shape. sielc.com Coupling HPLC with mass spectrometry (LC-MS) significantly enhances selectivity and sensitivity, allowing for the detection of trace amounts in complex samples. unimi.it For challenging separations, derivatization can be employed in LC-MS to improve ionization efficiency in the positive-ion mode, thereby increasing detection response. researchgate.net

Supercritical Fluid Chromatography (SFC) serves as a hybrid between gas and liquid chromatography, utilizing a supercritical fluid, most commonly carbon dioxide, as the mobile phase. nih.govyoutube.com This technique offers several advantages, including faster analysis times, reduced organic solvent consumption, and high separation efficiency, particularly for chiral separations. chromatographyonline.comamericanpharmaceuticalreview.com

The low viscosity and high diffusivity of supercritical CO2 facilitate high-throughput analyses. researchgate.net While direct SFC-MS applications for this compound are not extensively documented, the technique is highly advantageous for the separation of polar compounds like carboxylic acids, often without requiring derivatization. researchgate.netresearchgate.net The integration with mass spectrometry is relatively straightforward because the CO2 mobile phase is highly volatile, simplifying the conversion of the column effluent into the gas phase for ionization. americanpharmaceuticalreview.com

Ion Exchange Chromatography (IEC) separates molecules based on their net charge. Anion exchange chromatography is particularly effective for the separation of acidic compounds like carboxylic acids. This technique can be coupled with mass spectrometry, as seen in Anion Exchange Chromatography-High-Resolution Mass Spectrometry (AIC-HR-MS), to provide both separation and sensitive detection. nih.gov This method has proven capable of separating isomeric short-chain fatty acids, although challenges such as peak tailing can occur for some analytes due to secondary interactions with the stationary phase. nih.gov

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to alter the properties of an analyte to make it more suitable for a specific analytical technique. researchgate.net For carboxylic acids, this often involves converting the polar carboxyl group into a less polar, more volatile derivative, which is crucial for GC analysis and can also enhance detection in LC-MS. libretexts.org

Esterification is the most common derivatization strategy for carboxylic acids prior to GC analysis. This process replaces the active hydrogen on the carboxyl group, which reduces polarity and hydrogen bonding, thereby increasing the compound's volatility. libretexts.orggcms.cz

Several reagents are effective for this purpose:

Pentafluorobenzyl bromide (PFBBr): This reagent has been successfully used to derivatize a range of hydroxy acids, including 2-hydroxy-3-methylbutanoic acid, for quantitative GC-MS analysis. researchgate.net The reaction is typically performed at room temperature. researchgate.net

Boron trifluoride (BF3): BF3 in an alcohol like methanol (B129727) or n-butanol is a common and effective reagent for creating methyl or butyl esters. The reaction typically involves heating the sample with the reagent for a short period.

Silylation Reagents: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace active hydrogens with a trimethylsilyl (B98337) (TMS) group, which significantly increases volatility and thermal stability. gcms.czcolostate.edujfda-online.com

The choice of derivatization reagent depends on the specific requirements of the analysis, including the presence of other functional groups and the desired detection method. gcms.cz

Table 2: Common Esterification Reagents for Carboxylic Acid Analysis

| Reagent | Derivative Formed | Typical Reaction Conditions | Key Advantages |

| Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl ester | Room temperature for 30 min researchgate.net | Enhances sensitivity for Electron Capture Detection (ECD). |

| Boron trifluoride (BF3) in Methanol | Methyl ester | Heat at 60-90°C for 5-10 minutes | High yield, minimal side reactions. |

| Silylation Reagents (e.g., BSTFA) | Trimethylsilyl (TMS) ester | Heat at 60°C for 1 hour | Universal method for active hydrogens, increases stability. gcms.czcolostate.edu |

This table is interactive and can be sorted by column.

Phenylenediamine and Other Amine-Based Derivatization for LC-MS Applications

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the analysis of carboxylic acids, though direct analysis can be challenging due to their polarity and sometimes poor ionization efficiency. researchgate.netddtjournal.com Derivatization of the carboxylic acid group is a common strategy to improve chromatographic retention on reversed-phase columns and to enhance ionization, leading to greater sensitivity. nih.govmdpi.com

Amine-based reagents are frequently used for this purpose. The reaction typically involves the coupling of the amine with the carboxylic acid moiety of this compound, often facilitated by a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.gov This forms a stable amide bond. While direct derivatization with phenylenediamine for this specific compound is not extensively detailed in the provided results, the principle of using primary or secondary amines to enhance LC-MS performance is well-established for various carboxylic acids. mdpi.com

For instance, reagents like 2-dimethylaminoethylamine (DMED) introduce a tertiary amine group, which is readily protonated, leading to a strong signal in positive ion electrospray ionization (ESI) mode. mdpi.com This "charge-reversal" derivatization is a key strategy for improving the sensitivity of fatty acid analysis by LC-MS. mdpi.com Other amine-containing reagents are designed to not only improve ionization but also to possess a specific fragmentation pattern upon collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), allowing for highly selective and sensitive detection using selected reaction monitoring (SRM). ddtjournal.com

The general workflow for such a derivatization involves mixing the sample containing the carboxylic acid with the derivatizing amine and a coupling agent in a suitable solvent. The reaction is often heated to ensure complete conversion before analysis by LC-MS. nih.gov

Table 1: Common Amine-Based Derivatization Reagents for Carboxylic Acids in LC-MS

| Reagent Class | Example Reagent | Purpose |

| Primary Amines | 2-dimethylaminoethylamine (DMED) | Charge-reversal, enhanced ESI+ signal |

| Aromatic Amines | Aniline | Improved reversed-phase retention |

| Hydrazines | Dansylhydrazine | Fluorescence and MS detection |

Chiral Derivatization Reagents for Enantioselective Analysis (e.g., TSPC, FDAA, NBD-(S)-APy, DATAN)

Determining the enantiomeric composition of chiral molecules like this compound is crucial in many biological and chemical contexts. nih.gov Indirect enantioseparation, which involves derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, is a widely used approach. nih.gov These diastereomers possess different physicochemical properties and can be separated using standard, non-chiral chromatography.

Several CDAs are available for the derivatization of α-hydroxy acids:

Marfey's Reagent (FDAA): 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) reacts with the hydroxyl group of the acid to form diastereomeric esters. These derivatives can then be separated by reversed-phase LC.

NBD-(S)-APy: (S)-(+)-4-Nitro-7-(3-aminopyrrolidin-1-yl)-2,1,3-benzoxadiazole has been used for labeling α-hydroxy acids, creating highly fluorescent derivatives suitable for sensitive detection. nih.gov

DATAN: (+) or (−)-Diacetyl-L-tartaric anhydride (B1165640) is a recognized CDA for derivatizing hydroxy acids. nih.gov It reacts with the hydroxyl group to form diastereomeric esters, which can be resolved chromatographically or by NMR. nih.gov

The selection of a CDA depends on the functional groups present in the analyte, the desired detection method (e.g., UV, fluorescence, MS), and the chromatographic conditions. The reaction conditions, including solvent, temperature, and catalysts, must be optimized to ensure quantitative derivatization without racemization. nih.gov

Table 2: Selected Chiral Derivatization Reagents for Hydroxy Acids

| Reagent Acronym | Full Name | Reactive Functional Group |

| FDAA | 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide | Hydroxyl |

| NBD-(S)-APy | (S)-(+)-4-Nitro-7-(3-aminopyrrolidin-1-yl)-2,1,3-benzoxadiazole | Hydroxyl |

| DATAN | Diacetyl-L-tartaric anhydride | Hydroxyl |

Silylation Techniques for Active Hydrogen Substitution

Silylation is a common derivatization technique, particularly for gas chromatography (GC) analysis. It involves replacing the active hydrogen atoms in polar functional groups, such as the hydroxyl (-OH) and carboxyl (-COOH) groups of this compound, with a trimethylsilyl (TMS) group. This process increases the volatility and thermal stability of the compound, making it more amenable to GC analysis.

Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The reaction is typically carried out in an aprotic solvent, and a catalyst like trimethylchlorosilane (TMCS) may be added to increase the reactivity of the silylating agent. The resulting TMS-derivatives are less polar and can be effectively separated on non-polar or medium-polar GC columns.

Spectroscopic Analysis in Structural Elucidation (Excluding Property Data)

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound.

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups. libretexts.org

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid. libretexts.org

O-H Stretch (Alcohol): A broad absorption band would also appear in the region of 3200-3600 cm⁻¹ due to the tertiary hydroxyl group. The combination of the carboxylic acid and alcohol O-H stretches would likely result in a very broad and intense trough. libretexts.org

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region are due to the stretching vibrations of the C-H bonds in the ethyl and methyl groups. libretexts.org

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected between 1700-1725 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid. libretexts.orglibretexts.org

C-O Stretch: Absorptions for the C-O single bonds of the alcohol and carboxylic acid would be found in the fingerprint region, typically between 1000-1300 cm⁻¹. libretexts.org

Table 3: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretch | 2500-3300 (very broad) |

| Alcohol O-H | Stretch | 3200-3600 (broad) |

| Alkyl C-H | Stretch | 2850-3000 |

| Carbonyl C=O | Stretch | 1700-1725 (strong) |

| C-O | Stretch | 1000-1300 |

Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Enantiomeric Excess Determination

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, confirming its structure. Both ¹H and ¹³C NMR are used for this purpose.

¹H NMR: The proton NMR spectrum would show distinct signals for the different types of protons in the molecule. The chemical shifts, integration (area under the peak), and splitting patterns (multiplicity) of these signals would confirm the connectivity of the atoms. For example, the ethyl group would show a characteristic triplet and quartet pattern, while the methyl groups of the isopropyl moiety would likely appear as doublets. The hydroxyl and carboxylic acid protons would appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum would show a signal for each unique carbon atom in the molecule. The chemical shifts would indicate the electronic environment of each carbon. For example, the carbonyl carbon of the carboxylic acid would appear far downfield (typically >170 ppm), while the carbon bearing the hydroxyl group would also be downfield compared to the other aliphatic carbons. mdpi.com

NMR is also a powerful technique for determining the enantiomeric excess (ee) of a chiral sample. researchgate.net This is typically achieved by converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent (CDA), similar to the method used for chromatographic separation. researchgate.net The resulting diastereomers will have distinct NMR spectra, and the ee can be calculated by integrating the signals corresponding to each diastereomer. researchgate.net Chiral solvating agents (CSAs) can also be used to induce chemical shift differences between enantiomers without forming a covalent bond. researchgate.net

Biochemical Pathways and Biotransformation of Branched Chain Hydroxy Acids

Microbial Production of Branched-Chain Hydroxy Acids and Related Metabolites

Microorganisms, especially bacteria, are proficient in synthesizing a wide array of organic molecules, including branched-chain hydroxy acids. This production can occur through native fermentation pathways or be engineered through biocatalytic processes.

Lactic acid bacteria (LAB) are well-documented producers of BCHAs, which are derived from the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. jmb.or.krreddit.com The primary pathway involves a two-step enzymatic conversion. First, the BCAA undergoes transamination to its corresponding α-keto acid. Subsequently, this keto acid is reduced by a dehydrogenase enzyme to form the final α-hydroxy acid. mdpi.com

Different species and even strains within the Lactobacillaceae family exhibit varying capacities for BCHA production, indicating that the presence and activity of the necessary enzymes are strain-specific. mdpi.comnih.gov For instance, studies have shown that Limosilactobacillus fermentum and Ligilactobacillus salivarius can produce significant amounts of BCHAs, while Latilactobacillus sakei shows much lower production, partly due to its lack of the BCAA-utilizing pathway. mdpi.comnih.gov The production of these metabolites is considered a key aspect of the health benefits associated with fermented foods like yogurt. reddit.comresearchgate.net

The conversion of BCAAs to their corresponding hydroxy acids by LAB is a critical process in the development of flavor profiles in fermented dairy products and is also being explored for the targeted production of these bioactive compounds. jmb.or.krmdpi.com

Table 1: BCAA Precursors and Corresponding Hydroxy Acid Products in Microorganisms

| Branched-Chain Amino Acid (BCAA) Precursor | Intermediate α-Keto Acid | Branched-Chain Hydroxy Acid (BCHA) Product | Abbreviation |

|---|---|---|---|

| Leucine | α-Ketoisocaproate | 2-Hydroxyisocaproic acid | HICA |

| Isoleucine | α-Keto-β-methylvalerate | 2-Hydroxy-3-methylvaleric acid | HMVA |

| Valine | α-Ketoisovalerate | 2-Hydroxyisovaleric acid | HIVA |

Beyond natural fermentation, specific enzymatic and biocatalytic strategies have been developed for the targeted synthesis of α-hydroxy acids, which are valuable as chiral building blocks in the pharmaceutical and chemical industries. mdpi.comacs.org These methods offer high selectivity and operate under mild, environmentally friendly conditions compared to traditional chemical synthesis. researchgate.net

Several biocatalytic approaches have been established:

Deamination of Amino Acids : A prominent method involves a two-step enzyme cascade that converts L-amino acids into their corresponding α-hydroxy acids. mdpi.com This process uses an L-amino acid deaminase (l-AAD) to first convert the amino acid into an intermediate α-keto acid, which is then asymmetrically reduced by a hydroxyisocaproate dehydrogenase (HicDH) to yield the final product. mdpi.com

Hydroxylation of Carboxylic Acids : Direct C-H insertion on a carboxylic acid can be achieved using α-oxidase enzymes. For example, an α-oxidase from peas (Pisum sativum) has been used for the enantioselective α-hydroxylation of various carboxylic acids using molecular oxygen, producing optically pure (R)-2-hydroxy acids. acs.org

Hydrolysis of α-Hydroxynitriles : The enzymatic hydrolysis of α-hydroxynitriles, which can be synthesized from aldehydes or ketones, provides another route. google.com Enzymes such as nitrilases or a combination of nitrile hydratase and amidase can be employed to convert the nitrile group into a carboxylic acid, forming the α-hydroxy acid. google.comgoogle.com

Table 2: General Biocatalytic Strategies for α-Hydroxy Acid Synthesis

| Strategy | Starting Substrate | Key Enzyme(s) | Product |

|---|---|---|---|

| Amino Acid Deamination & Reduction | α-Amino Acid | L-Amino Acid Deaminase (l-AAD), Hydroxyisocaproate Dehydrogenase (HicDH) | α-Hydroxy Acid |

| Carboxylic Acid Hydroxylation | Carboxylic Acid | α-Oxidase | α-Hydroxy Acid |

| Nitrile Hydrolysis | α-Hydroxynitrile | Nitrilase or Nitrile Hydratase/Amidase | α-Hydroxy Acid |

Metabolic Role of Analogues in Biological Systems (Non-Human Clinical Context)

The analogues of 2-Ethyl-2-hydroxy-3-methylbutanoic acid are not merely microbial products but are also intermediates in fundamental metabolic pathways, particularly the breakdown of amino acids. Their subsequent conversion into other molecules, such as esters, is also a significant biochemical process.

Branched-chain amino acids are essential nutrients, and their catabolism is a crucial metabolic process in a wide range of organisms, from bacteria to mammals. asm.org The breakdown pathways for leucine, isoleucine, and valine begin with similar enzymatic steps before diverging. researchgate.netasm.org

The catabolism of isoleucine serves as a clear example of how related hydroxy acids are formed. The pathway proceeds through several key steps within the mitochondria:

Transamination : L-isoleucine is first converted to its corresponding α-keto acid, (S)-2-keto-3-methylvalerate, by a branched-chain amino acid aminotransferase (BCAT). asm.orgnih.gov

Oxidative Decarboxylation : The α-keto acid is then oxidatively decarboxylated to form 2-methylbutyryl-CoA by the branched-chain α-keto acid dehydrogenase (BCDH) complex. asm.orgnih.gov

Dehydrogenation : 2-methylbutyryl-CoA is dehydrogenated to tiglyl-CoA. nih.gov

Hydration : Tiglyl-CoA is hydrated to form 2-methyl-3-hydroxybutyryl-CoA. nih.govresearchgate.net

The resulting compound, 2-methyl-3-hydroxybutyryl-CoA, is a direct structural analogue of various microbially produced hydroxy acids. Its corresponding free acid, 2-methyl-3-hydroxybutyric acid, can accumulate when subsequent steps in the pathway are impaired. nih.gov This pathway highlights the natural, endogenous origin of such branched-chain hydroxy acid structures in metabolic systems.

Table 3: Key Steps in the Catabolic Pathway of Isoleucine

| Step | Substrate | Enzyme/Complex | Product |

|---|---|---|---|

| 1 | L-Isoleucine | Branched-chain amino acid aminotransferase (BCAT) | (S)-2-Keto-3-methylvalerate |

| 2 | (S)-2-Keto-3-methylvalerate | Branched-chain α-keto acid dehydrogenase (BCDH) | 2-Methylbutyryl-CoA |

| 3 | 2-Methylbutyryl-CoA | 2-Methylbutyryl-CoA dehydrogenase | Tiglyl-CoA |

| 4 | Tiglyl-CoA | Enoyl-CoA hydratase | 2-Methyl-3-hydroxybutyryl-CoA |

During fermentation, particularly in the production of alcoholic beverages like wine, a diverse range of volatile esters are formed that contribute significantly to the final aroma and flavor profile. escarpmentlabs.com These esters are synthesized by microorganisms, primarily yeasts (Saccharomyces cerevisiae) and certain bacteria, including LAB. nih.govoeno-one.eu

The formation of esters such as ethyl 2-hydroxy-3-methylbutanoate (B1261901) is an enzyme-catalyzed condensation reaction between an alcohol and a carboxylic acid (or its activated acyl-CoA form). escarpmentlabs.comthemodernbrewhouse.com In most fermentation environments, the most abundant alcohol is ethanol.

Ethyl 2-hydroxy-3-methylbutanoate, an ester of the related compound 2-hydroxy-3-methylbutanoic acid, has been identified in various wines. oeno-one.euresearchgate.net Research indicates that both yeast and LAB can produce this ester. oeno-one.eu Its presence has been suggested as a potential marker for the esterase activity of lactic acid bacteria during malolactic fermentation. oeno-one.euresearchgate.net Chemical analysis of wines has revealed that the (R)-enantiomer of this ester is often predominant, suggesting a stereospecific enzymatic synthesis. oeno-one.euresearchgate.net The formation of such esters demonstrates a further metabolic fate for microbially produced or naturally occurring hydroxy acids in biological systems.

Computational Chemistry and Molecular Modeling of Branched Hydroxy Acids

Density Functional Theory (DFT) Studies

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 2-Ethyl-2-hydroxy-3-methylbutanoic acid, DFT studies would provide fundamental insights into its intrinsic chemical and physical properties.

Molecular Structure Optimization and Conformational Analysis

A primary step in computational analysis is the optimization of the molecule's three-dimensional structure to find its most stable energetic conformation. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles that result in the lowest energy state. Conformational analysis would further explore the various spatial arrangements of its atoms (conformers) arising from the rotation around its single bonds and identify the most energetically favorable ones.

Electronic Properties and Frontier Molecular Orbital (HOMO/LUMO) Analysis

DFT calculations can map the electronic properties of a molecule, which are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and chemical reactivity. For this compound, this analysis would predict its behavior in chemical reactions.

Below is a hypothetical data table illustrating the type of information that would be generated from a HOMO/LUMO analysis:

| Property | Hypothetical Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | 1.2 |

| HOMO-LUMO Gap (Energy Gap) | 7.7 |

| Ionization Potential | 6.5 |

| Electron Affinity | -1.2 |

| Electronegativity (χ) | 2.65 |

| Chemical Hardness (η) | 3.85 |

| Chemical Softness (S) | 0.26 |

| Electrophilicity Index (ω) | 0.91 |

Vibrational Frequencies and Spectroscopic Predictions

DFT can be used to predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By calculating these frequencies for this compound, a theoretical spectrum could be generated. This predicted spectrum could then be compared with experimental spectroscopic data to confirm the molecular structure and the accuracy of the computational model.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

QM/MM simulations are a hybrid approach that combines the high accuracy of quantum mechanics for a small, critical region of a system (e.g., an enzyme's active site) with the computational efficiency of molecular mechanics for the larger, surrounding environment (e.g., the rest of the protein and solvent). researchgate.net This methodology is particularly well-suited for studying enzymatic reactions.

Investigation of Enzymatic Catalytic Mechanisms and Reaction Pathways

If this compound were a substrate for an enzyme, QM/MM simulations could be employed to model its interaction with the enzyme's active site. researchgate.net This would involve treating the substrate and key amino acid residues in the active site with QM, while the rest of the enzyme and the surrounding water molecules are treated with MM. Such simulations could elucidate the step-by-step mechanism of the enzymatic reaction, including bond-breaking and bond-forming processes, and determine the most likely reaction pathway.

Identification of Key Residues and Transition States in Biocatalysis

Through QM/MM simulations, it is possible to identify the specific amino acid residues that play a crucial role in the catalytic process by stabilizing the transition state of the reaction. researchgate.net The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is fundamental to understanding the reaction rate. For a biocatalytic process involving this compound, these simulations would pinpoint which residues are essential for catalysis and provide a detailed picture of the high-energy transition state complex.

Applications in Enzyme Engineering and Design

Computational chemistry and molecular modeling are pivotal in the rational design and engineering of enzymes with novel or enhanced functionalities. For branched hydroxy acids like this compound, these computational approaches offer a powerful toolkit to understand and modulate enzyme-substrate interactions, ultimately leading to the development of bespoke biocatalysts for specific industrial and pharmaceutical applications.

One of the primary applications of computational modeling in this context is the elucidation of the binding modes of branched hydroxy acids within the active site of relevant enzymes. A key enzyme family that acts on such substrates is the dihydroxy-acid dehydratases (DHADs), which are involved in the biosynthesis of branched-chain amino acids. wikipedia.org Understanding how a specific substrate like this compound would orient itself within the active site of a DHAD or a similar enzyme is the first step toward engineering that enzyme for a desired transformation.

Molecular docking simulations can predict the preferred binding poses of this compound in an enzyme's active site. These simulations calculate the binding affinity and identify key amino acid residues that interact with the substrate through hydrogen bonds, and other non-covalent interactions. For instance, in a hypothetical docking study of this compound with a DHAD, the hydroxyl and carboxyl groups of the acid would be expected to form crucial hydrogen bonds with polar or charged residues in the active site, while the ethyl and methyl groups would likely engage in hydrophobic interactions.

The insights gained from such computational studies can then guide site-directed mutagenesis experiments to enhance the enzyme's activity, selectivity, or stability. For example, if modeling suggests that a particular amino acid residue is sterically hindering the optimal binding of this compound, it could be mutated to a smaller residue to create more space. Conversely, if a stronger interaction is desired, a residue could be mutated to one that can form a more favorable bond with the substrate.

A practical example of this approach is the engineering of a thermophilic DHAD from Sulfolobus solfataricus (SsDHAD). nih.govproquest.com Through computational analysis and iterative saturation mutagenesis, researchers were able to identify key residues that, when mutated, led to a significant increase in the enzyme's dehydration activity. nih.govproquest.com This demonstrates the potential of combining computational predictions with experimental validation to tailor enzyme function.

Detailed Research Findings in Enzyme Engineering

The power of computational chemistry and molecular modeling is best illustrated through specific research findings where these techniques have been applied to engineer enzymes acting on substrates structurally related to this compound.

One study focused on improving the activity of SsDHAD towards glycerate, a non-natural substrate. nih.govproquest.com Computational analysis of the enzyme's active site identified several residues as targets for mutagenesis. The subsequent experimental work resulted in a triple mutant with a tenfold increase in activity. nih.govproquest.com

| Mutation | Fold Increase in Activity | Rationale Based on Computational Modeling |

| I161M | - | Modification of the substrate-binding pocket. |

| Y145S | - | Alteration of hydrogen bonding network. |

| G205K | - | Introduction of new interactions. |

| I161M/Y145S/G205K (Triple Mutant) | 10 | Synergistic effect of a shrunken substrate-binding pocket and newly formed hydrogen bonds. nih.govproquest.com |

This table is generated based on data from a study on the engineering of a thermophilic dihydroxy-acid dehydratase and is presented as an example of how such data would be reported. nih.govproquest.com

Furthermore, molecular docking studies have been instrumental in understanding the inhibition of dehydratases. For instance, research on δ-aminolevulinic acid dehydratase (δ-ALAD) used docking simulations to elucidate the binding modes of various inhibitors. nih.gov The studies revealed the critical role of π-π and cation-π interactions between the inhibitors and specific aromatic and charged residues in the active site. nih.gov This knowledge is invaluable for designing more potent and specific inhibitors, a strategy that could be applied to enzymes that metabolize this compound.

In another example, the rational design of an aspartase, an enzyme that catalyzes the hydroamination of fumarate, was used to broaden its substrate scope to include substituted acrylates for the synthesis of various β-amino acids. researchgate.net This was achieved by identifying key active site residues through computational modeling and then performing site-directed mutagenesis. The engineered enzymes showed high conversion rates and stereoselectivity for non-native substrates. researchgate.net

These examples underscore the potential of applying computational chemistry and molecular modeling to engineer enzymes that can act on this compound. By building a computational model of this substrate within the active site of a suitable enzyme scaffold, researchers can systematically identify and validate mutations that would lead to a biocatalyst with desired properties for various applications, from fine chemical synthesis to bioremediation.

Potential Research Applications of 2 Ethyl 2 Hydroxy 3 Methylbutanoic Acid

Development as a Chiral Synthon for Complex Organic Synthesis

The presence of a stereogenic center makes 2-Ethyl-2-hydroxy-3-methylbutanoic acid a valuable chiral synthon. In organic synthesis, a chiral synthon is a building block that introduces a specific chirality into a larger molecule, which is crucial for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. The reactivity of its carboxylic acid and hydroxyl groups can be exploited to construct complex molecular architectures with controlled stereochemistry.

Precursor for Optically Active Alcohols, Halo Esters, and Epoxides

The functional groups of this compound allow for its conversion into a variety of other key chiral intermediates. For instance, the carboxylic acid can be reduced to afford the corresponding chiral diol, an important class of compounds in asymmetric synthesis. Esterification of the carboxylic acid followed by reactions at the hydroxyl group can lead to the formation of optically active halo esters. Furthermore, intramolecular reactions or reactions with external reagents could potentially yield chiral epoxides, which are highly versatile intermediates for the introduction of various functionalities. While direct literature on these transformations for this specific acid is not abundant, the principles of organic synthesis suggest these pathways are feasible and represent a promising area of research.

Building Block for Bioactive Molecules and Natural Products

Chiral hydroxy acids and their derivatives are fundamental components of many biologically active molecules and natural products. For example, the structurally related (S)-(+)-2-hydroxy-3-methylbutyric acid is utilized as a synthetic intermediate for pharmaceuticals caymanchem.com. This suggests that this compound could serve a similar role. Its incorporation into a larger molecular framework could impart specific stereochemistry that is essential for biological activity. The development of synthetic routes utilizing this chiral building block could open new avenues for the creation of novel therapeutic agents and other bioactive compounds. The asymmetric synthesis of complex molecules such as 3-hydroxyaspartic acid derivatives, which are found in microorganisms and fungi, often relies on chiral synthons to establish the correct stereochemistry nih.gov.

Role in Polymer Science and Materials Research

The bifunctional nature of this compound, possessing both a hydroxyl and a carboxylic acid group, makes it a candidate for applications in polymer science. These functional groups are capable of undergoing polymerization reactions to form polyesters.

Monomer for Specialty Polymers and Copolymers

In principle, this compound can be used as a monomer for the synthesis of specialty polyesters through self-condensation or by copolymerization with other monomers. The resulting polymers would possess unique properties imparted by the ethyl and isopropyl side groups, potentially influencing their thermal properties, solubility, and biodegradability. Research into polyesters derived from similar hydroxy acids, such as poly(lactic acid), has shown that the properties of the polymer can be tuned by the structure of the monomer.

Incorporation into Complex Polymeric Structures

Beyond its use as a primary monomer, this compound could be incorporated into more complex polymeric architectures. For example, it could be grafted onto existing polymer backbones to modify their properties or used as an initiator for ring-opening polymerization of cyclic esters. The chiral nature of the molecule could also be exploited to create polymers with specific stereoregularity, which can have a profound impact on their physical and mechanical properties.

Advanced Industrial Chemical Applications (excluding cosmetic or food product details)

The reactivity of this compound suggests its potential in various industrial chemical applications beyond the realms of cosmetics and food. A structurally related compound, 2-ethyl-2-methylbutanoic acid, is known to be an intermediate in the preparation of herbicides, highlighting the potential for such branched-chain carboxylic acids in the agrochemical industry google.com. The unique substitution pattern of this compound could lead to the development of new active ingredients or intermediates in the synthesis of fine chemicals and specialty materials. Its utility as a building block in the synthesis of complex organic molecules could be valuable in the production of high-value chemicals for various industrial sectors.

Intermediate in the Production of Specialty Chemicals

This compound serves as a versatile intermediate in the synthesis of various specialty chemicals, particularly heterocyclic compounds used as flavor and fragrance agents. Its structure, containing both a hydroxyl and a carboxylic acid group on an alpha-carbon, makes it a reactive precursor for condensation reactions, most notably in the formation of substituted pyrazines.

Pyrazines are a class of nitrogen-containing heterocyclic compounds that are significant contributors to the aromas of roasted, toasted, and nutty foods. The formation of these specialty flavor chemicals often occurs through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars. However, similar pyrazine structures can be synthesized from precursors like α-hydroxy acids.

The general mechanism involves the reaction of an α-dicarbonyl or α-hydroxycarbonyl compound with an amino compound (such as an amino acid or ammonia). This compound can act as a precursor to the necessary carbonyl intermediates. In the presence of an amino acid, such as valine or isoleucine, which provides the nitrogen source, the components can condense to form a dihydropyrazine intermediate. This intermediate then undergoes oxidation to yield a stable, aromatic, and often odorous pyrazine molecule.

One of the key specialty chemicals that can be derived from this intermediate is 2-ethyl-3,5-dimethylpyrazine. This compound is a well-known flavor agent found in a variety of foods, including coffee, baked goods, and roasted meats, where it imparts characteristic nutty, cocoa, and roasted notes. The structural backbone of this compound provides the necessary carbon atoms to form the substituted pyrazine ring.

The reaction to form such pyrazines is influenced by several factors, including temperature, pH, and the specific amino acid used. These variables can alter the reaction pathways, leading to a variety of different substituted pyrazines, each with a unique aroma profile. This makes this compound a valuable building block for the targeted synthesis of specific flavor and fragrance compounds.

Below is a table detailing the potential pyrazine products that can be synthesized using this compound as a key intermediate in reactions with different amino acids.

Table 1: Potential Pyrazine Derivatives from this compound

| Precursor 1 | Precursor 2 (Amino Acid) | Potential Pyrazine Product | Associated Aroma |

| This compound | Glycine | 2-Ethyl-3-methylpyrazine | Roasted, Nutty |

| This compound | Alanine | 2-Ethyl-3,5-dimethylpyrazine | Cocoa, Nutty, Roasted |

| This compound | Valine | 2-Ethyl-3-methyl-5-isopropylpyrazine | Earthy, Roasted |

| This compound | Isoleucine | 2-Ethyl-3-methyl-5-(sec-butyl)pyrazine | Nutty, Green |

Future Research Directions and Emerging Trends

Exploration of Novel Biocatalytic Systems for Enantioselective Production

The synthesis of single-enantiomer chiral molecules is a significant challenge. Biocatalysis, using enzymes or whole-cell systems, offers a powerful solution due to the inherent stereoselectivity of enzymes. Future research will heavily focus on discovering and engineering novel biocatalytic systems for the efficient and highly selective production of 2-Ethyl-2-hydroxy-3-methylbutanoic acid enantiomers.

Current biocatalytic strategies often employ the reduction of a corresponding α-keto acid precursor. Enzymes such as ketoreductases (KREDs) and alcohol dehydrogenases are prime candidates for this transformation. researchgate.net These enzymes, particularly when sourced from diverse microbial environments, can exhibit varying substrate specificities and stereoselectivities. A key research direction will be the large-scale screening of microbial collections and metagenomic libraries to identify novel KREDs capable of reducing 2-ethyl-2-oxo-3-methylbutanoic acid with high enantiomeric excess (ee).

Whole-cell biocatalysis, using organisms like baker's yeast (Saccharomyces cerevisiae), is another promising avenue. orgsyn.org Yeast contains a variety of reductases that can collectively act on a substrate to produce a chiral product. orgsyn.org The reduction of β-keto esters using fermenting yeast is a well-established method for producing chiral hydroxy esters, which can then be hydrolyzed to the corresponding acid. orgsyn.org Future work will involve screening different yeast strains and other microorganisms, as well as optimizing fermentation conditions to maximize both yield and the stereoselectivity of the reduction process for the specific precursor of this compound.

Table 1: Potential Biocatalytic Approaches for Enantioselective Synthesis

| Biocatalytic System | Precursor Molecule | Key Advantages | Research Focus |

|---|---|---|---|

| Isolated Ketoreductases (KREDs) | 2-Ethyl-2-oxo-3-methylbutanoic acid | High selectivity, defined reaction conditions, potential for enzyme engineering. | Screening for novel KREDs, improving cofactor regeneration systems. |

| Whole-Cell Systems (e.g., Yeast) | 2-Ethyl-2-oxo-3-methylbutanoic acid / ester | In-situ cofactor regeneration, cost-effective, robust. | Strain screening, optimization of fermentation parameters, metabolic engineering. |

Integration of Advanced Analytical Techniques for Comprehensive Profiling

The development of robust production methods must be paralleled by advanced analytical techniques capable of accurately separating, identifying, and quantifying the enantiomers of this compound. The ability to determine the enantiomeric excess (ee) with high precision is critical.

Chiral chromatography is the benchmark for enantioseparation. High-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases (CSPs) are the methods of choice. acs.orgresearchgate.net Future trends will involve the development of novel CSPs with improved resolution capabilities for α-hydroxy acids. For GC analysis, derivatization of the carboxylic acid and alcohol moieties is often necessary to improve volatility and chromatographic performance.

Mass spectrometry (MS), particularly when coupled with chiral chromatography (LC-MS or GC-MS), is a powerful tool for both qualitative and quantitative analysis. acs.org An emerging area is the use of direct MS methods for chiral discrimination, which can be faster than chromatographic techniques. acs.org These methods include ion mobility-mass spectrometry (IM-MS), which separates ions based on their size, shape, and charge, and techniques involving chiral derivatizing agents that create diastereomers with different mass spectrometric fragmentation patterns. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy offers another sophisticated approach. The use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can induce chemical shift differences between the signals of the two enantiomers in the NMR spectrum, allowing for their direct quantification. nih.gov This method is non-separative and can provide rapid determination of enantiomeric purity. nih.gov Research will focus on designing new CSAs with superior discriminating power for chiral carboxylic acids. nih.gov

Table 2: Advanced Analytical Techniques for Chiral Profiling

| Technique | Principle | Advantages | Emerging Trends |

|---|---|---|---|

| Chiral GC/HPLC | Differential interaction of enantiomers with a chiral stationary phase. | High resolution, reliable quantification. acs.org | Development of new, more efficient chiral stationary phases. |

| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection. | High sensitivity and selectivity, structural confirmation. mdpi.com | Improved interfaces and ionization techniques. |

| Ion Mobility-MS (IM-MS) | Separation of diastereomeric complexes in the gas phase. | Rapid analysis without chromatographic separation. acs.org | Application to a wider range of chiral molecules. |

Computational Design of Enzymes and Synthetic Pathways

A revolutionary trend in biocatalysis is the use of computational tools to design enzymes from scratch (de novo design) or to re-engineer existing ones for novel reactivity and enhanced stereoselectivity. nih.govresearchgate.net This approach moves beyond simply discovering what exists in nature to creating bespoke biocatalysts tailored for specific chemical transformations.

Computational enzyme design methodologies, such as those implemented in the Rosetta software, can be used to create an enzyme active site that stabilizes the transition state for a desired reaction. nih.govnih.gov For the synthesis of a specific enantiomer of this compound, an enzyme could be designed to bind the precursor, 2-ethyl-2-oxo-3-methylbutanoic acid, in a precise orientation that favors hydride attack from one face only, thus yielding a single stereoisomer. rug.nlcore.ac.uk While de novo design is challenging, successes in designing enzymes for reactions not found in nature, like the Diels-Alder reaction, demonstrate its immense potential. nih.govresearchgate.net

A more common approach is the computational redesign of existing enzymes. rug.nl An enzyme with a known structure and some promiscuous activity towards a similar substrate can be computationally altered. Amino acid residues in the active site can be mutated in silico to improve substrate binding, catalytic efficiency, and, crucially, stereoselectivity. rug.nl This rational design approach can significantly reduce the time and effort required in random laboratory evolution experiments. core.ac.uk These computational tools can also be used to map out entire novel synthetic pathways, combining reactions from different organisms to create an efficient route to the target molecule in a microbial host.

Investigation of Untapped Metabolic Pathways in Diverse Organisms

Nature's metabolic diversity is a vast and largely untapped resource for novel enzymes and biochemical pathways. This compound is structurally related to intermediates in the catabolism of branched-chain amino acids, such as isoleucine and valine.

For instance, 2-ethylhydracrylic acid, a structurally similar compound, is known to be an intermediate in an alternative "(R) pathway" of isoleucine metabolism. nih.gov This pathway becomes active when the primary metabolic route is impaired. nih.gov It utilizes enzymes from the valine catabolic pathway to process isoleucine-derived intermediates. nih.gov A systematic investigation of the enzymes within these and related pathways in a wide range of microorganisms could uncover biocatalysts capable of producing this compound or its precursors.

Future research will involve metabolomic and genomic analyses of diverse organisms, from bacteria and fungi to plants, that are known to produce a variety of branched-chain organic acids. By identifying organisms that naturally synthesize compounds with similar structures, it may be possible to isolate the corresponding genes and enzymes. This "genome mining" approach, combined with the characterization of novel metabolic pathways, could provide entirely new enzymatic tools and even whole-cell factories for the sustainable production of specific enantiomers of this compound. researchgate.netresearchgate.net

Q & A

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?

- Methodological Answer : Apply nonlinear regression models (e.g., log-logistic curves) to EC₅₀ calculations. For small sample sizes, use bootstrapping to estimate confidence intervals, ensuring compliance with reproducibility criteria outlined in EPA DSSTox guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.